

Comprehensive Structural Elucidation and Characterization of CAS 41340-91-4

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Compound of Interest

Compound Name: *Azepan-1-yl-piperazin-1-yl-methanone*

CAS No.: *41340-91-4*

Cat. No.: *B1274078*

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Executive Summary & Compound Identity

CAS 41340-91-4, chemically defined as Azepan-1-yl(piperazin-1-yl)methanone, represents a specialized unsymmetrical urea scaffold utilized in medicinal chemistry. It serves as a critical pharmacophore building block, particularly in the synthesis of G-Protein Coupled Receptor (GPCR) ligands (e.g., Histamine H3 antagonists) and kinase inhibitors where the piperazine moiety acts as a solubility-enhancing linker and the azepane ring provides hydrophobic bulk.

This guide details the structural elucidation, spectroscopic signature, and quality control protocols required to validate this compound for pharmaceutical research.

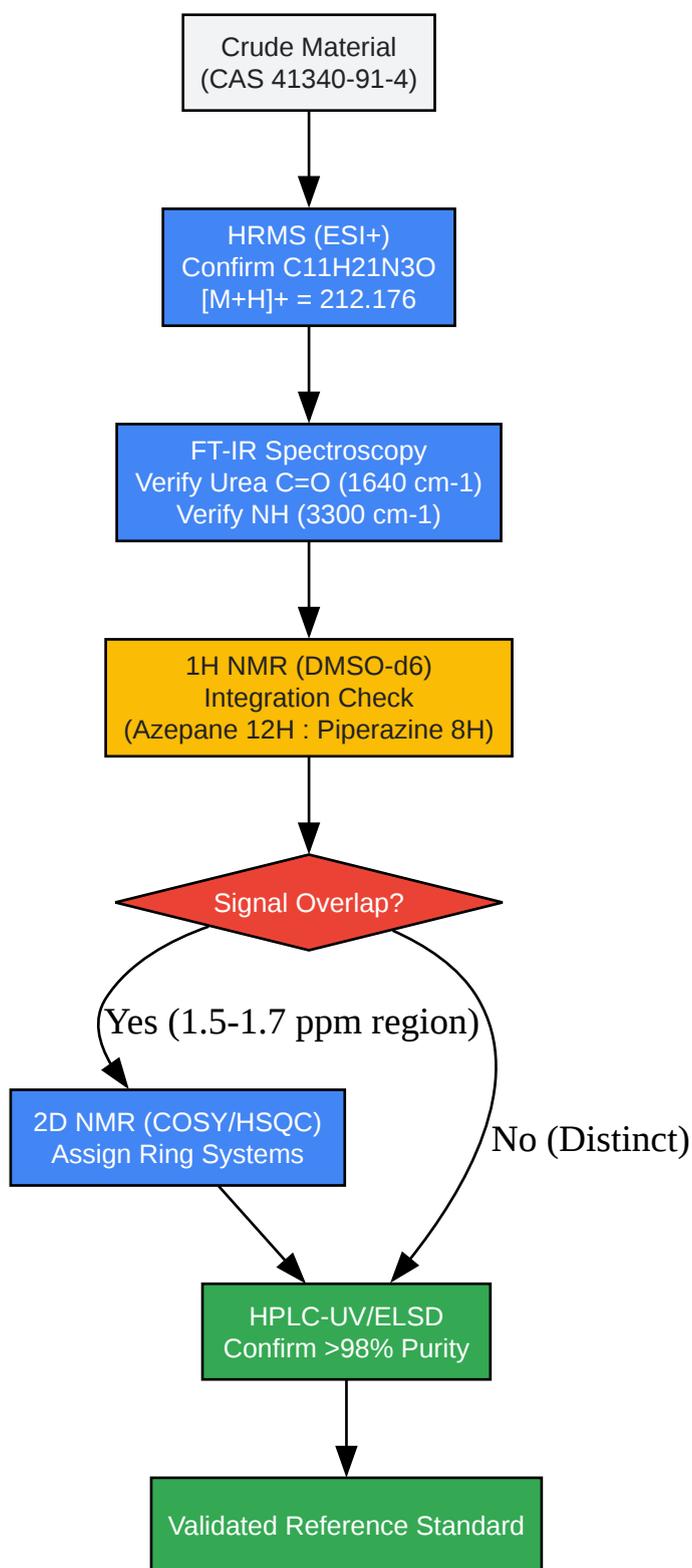
Property	Specification
IUPAC Name	Azepan-1-yl(piperazin-1-yl)methanone
Synonyms	1-(1-Azepanylcabonyl)piperazine; 1-Piperazinecarbonylazepane
Molecular Formula	C ₁₁ H ₂₁ N ₃ O
Molecular Weight	211.31 g/mol
Structure Class	Cyclic Unsymmetrical Urea
Physical State	Viscous oil or low-melting solid (hygroscopic)

Structural Elucidation Strategy

The primary challenge in characterizing CAS 41340-91-4 lies in differentiating the aliphatic signals of the seven-membered azepane ring from the six-membered piperazine ring, particularly given the conformational flexibility of the urea linkage.

Elucidation Logic Flow

The following workflow illustrates the decision matrix for confirming the structure, moving from elemental composition to stereoelectronic connectivity.



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Figure 1: Structural elucidation workflow for CAS 41340-91-4, prioritizing the resolution of aliphatic overlap via 2D NMR.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The urea carbonyl creates a distinct electronic environment, deshielding the

-protons of both rings. However, the internal methylene protons of the azepane ring often overlap.

Solvent Selection: DMSO-

is recommended over CDCl

to prevent aggregation of the urea and to clearly observe the exchangeable piperazine NH proton if searching for salts.

Table 1: ¹H NMR Assignment (400 MHz, DMSO-

)

Position	(ppm)	Multiplicity	Integration	Assignment Logic
Piperazine NH	2.5 - 3.0	Broad s	1H	Exchangeable; shift varies with concentration.
Piperazine -CH	2.70 - 2.85	Triplet (m)	4H	Adjacent to secondary amine (less deshielded).
Piperazine -CH	3.10 - 3.25	Triplet (m)	4H	Adjacent to Urea N; deshielded by C=O anisotropy.
Azepane -CH	3.30 - 3.45	Triplet	4H	Adjacent to Urea N; often overlaps with water/piperazine.
Azepane -CH	1.40 - 1.70	Multiplet	8H	Core azepane ring protons; typically a broad envelope.

Critical Distinction: To distinguish the Piperazine

-CH

from the Azepane

-CH

:

- COSY Experiment: The Azepane

-CH

will correlate with the

-CH

(approx 1.6 ppm). The Piperazine

-CH

will correlate with the Piperazine

-CH

(approx 2.8 ppm).

- HSQC: Piperazine carbons are typically more shielded than the strained 7-membered ring carbons.

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

- Parent Ion $[M+H]^+$: 212.2 m/z
- Sodium Adduct $[M+Na]^+$: 234.2 m/z
- Fragmentation Pattern (MS/MS):
 - m/z 112: Loss of piperazine ring (cleavage at urea).
 - m/z 99: Acylium ion of azepane (Azepane-CO⁺).
 - m/z 86: Piperazine fragment.

Infrared Spectroscopy (FT-IR)

- 3300-3400 cm^{-1} : N-H stretch (secondary amine of piperazine).
- 2850-2950 cm^{-1} : C-H stretch (aliphatic).
- 1635-1650 cm^{-1} : C=O stretch (Urea). Note: This is lower than typical ketones due to resonance donation from two nitrogens.

Physicochemical Profiling & Stability

For drug development applications, the "drug-likeness" of this building block is favorable.

Parameter	Value (Predicted/Observed)	Significance
cLogP	0.8 - 1.2	Highly conducive to membrane permeability.
pKa (Base)	~9.8 (Piperazine NH)	Basic center; forms stable salts (HCl, TFA).
Solubility	High in MeOH, DMSO, DCM	Compatible with standard organic synthesis.
Hygroscopicity	Moderate	Store under desiccated conditions.

Experimental Protocols

Protocol A: Analytical Purity Determination (HPLC)

Objective: Quantify purity and detect synthesis byproducts (e.g., bis-urea impurities).

Equipment: Agilent 1200 Series or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).

- Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient:
 - 0-2 min: 5% B (Isocratic hold for polar impurities)
 - 2-12 min: 5%
95% B (Linear gradient)

- 12-15 min: 95% B (Wash)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (Amide bond absorption) and 254 nm.
- Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile/Water (1:1).

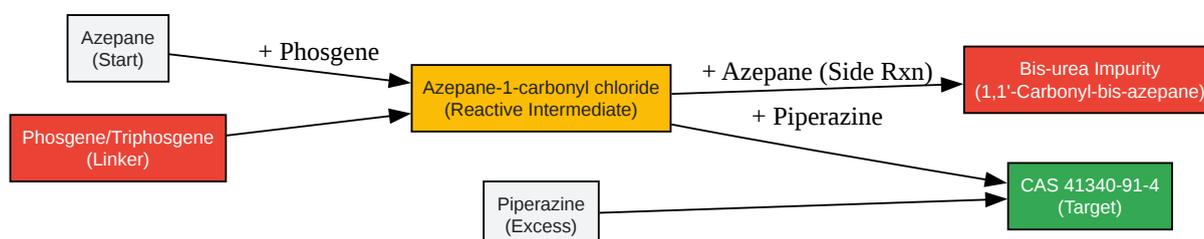
Protocol B: Isolation of Free Base from HCl Salt

Context: CAS 41340-91-4 is often supplied as a hydrochloride salt for stability. For coupling reactions, the free base is required.

- Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of water.
- Basification: Add 2M NaOH dropwise until pH > 12. The solution may become cloudy as the organic oil separates.
- Extraction: Extract 3x with 15 mL Dichloromethane (DCM).
- Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
- Concentration: Rotary evaporate at 30°C (mild vacuum) to yield the viscous oil.
- Validation: Verify absence of chloride counter-ion via Silver Nitrate test or elemental analysis.

Synthesis & Impurity Logic

Understanding the synthesis aids in identifying impurities during characterization.



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Figure 2: Synthesis pathway highlighting the origin of the primary impurity (Bis-urea) due to symmetric coupling.

Impurity Alert: The "Bis-urea" impurity (1,1'-Carbonyl-bis-azepane) is non-basic and will elute significantly later in RP-HPLC (higher LogP). It lacks the piperazine NH signal in NMR.

References

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